
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane is an organic compound with the molecular formula C14H30O6 It is characterized by the presence of multiple ether linkages and a methyl group, making it a member of the polyether family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane typically involves the reaction of specific organic compounds under controlled conditions. One common method is through the etherification of polyhydroxy compounds with methylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学研究应用
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological membranes and as a component in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
作用机制
The mechanism of action of 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane involves its interaction with molecular targets through its ether linkages and methyl group. These interactions can influence the compound’s solubility, reactivity, and ability to form complexes with other molecules. The pathways involved may include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
相似化合物的比较
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxadocosane: Another polyether compound with similar ether linkages but a different molecular structure.
Polyethylene Glycol (PEG): A widely used polyether with applications in medicine, biology, and industry.
Uniqueness
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of ether linkages and a methyl group makes it particularly useful in specialized applications where other polyethers may not be suitable.
属性
CAS 编号 |
63095-29-4 |
|---|---|
分子式 |
C14H30O6 |
分子量 |
294.38 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C14H30O6/c1-14(2)20-13-12-19-11-10-18-9-8-17-7-6-16-5-4-15-3/h14H,4-13H2,1-3H3 |
InChI 键 |
BGKYXKRAQUSQCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCOCCOCCOCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
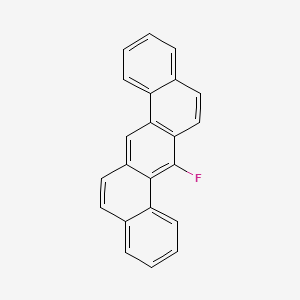
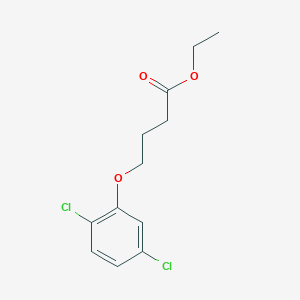
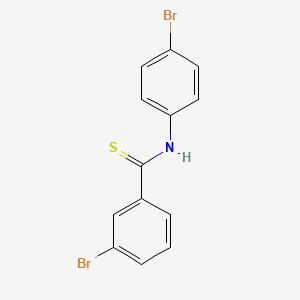
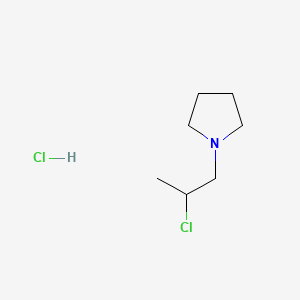
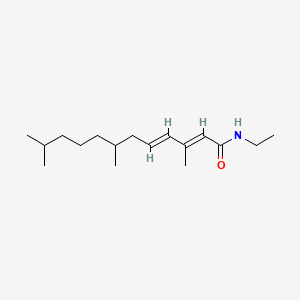
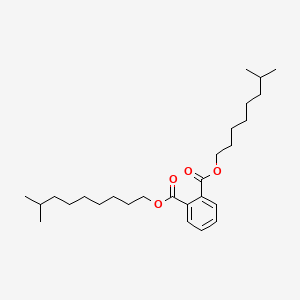
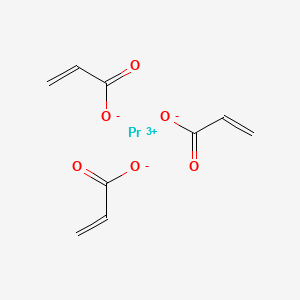


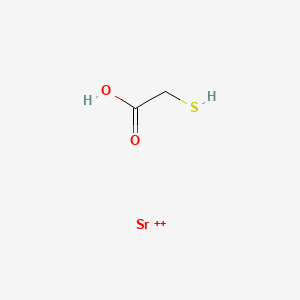
![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)
